molecular formula C15H18N2O2S2 B5771967 1-(phenylsulfonyl)-4-(3-thienylmethyl)piperazine

1-(phenylsulfonyl)-4-(3-thienylmethyl)piperazine

Cat. No.: B5771967
M. Wt: 322.5 g/mol
InChI Key: RQYCTCGCYNMKNC-UHFFFAOYSA-N
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Description

1-(phenylsulfonyl)-4-(3-thienylmethyl)piperazine is a chemical compound that belongs to the class of piperazine derivatives. This compound features a piperazine ring substituted with a phenylsulfonyl group and a thienylmethyl group. Piperazine derivatives are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(phenylsulfonyl)-4-(3-thienylmethyl)piperazine typically involves the reaction of piperazine with phenylsulfonyl chloride and 3-thienylmethyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include:

  • Solvent: Dichloromethane or tetrahydrofuran
  • Temperature: Room temperature to reflux
  • Reaction time: Several hours to overnight

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Purification methods such as recrystallization or column chromatography are employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

1-(phenylsulfonyl)-4-(3-thienylmethyl)piperazine can undergo various chemical reactions, including:

    Oxidation: The thienylmethyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The phenylsulfonyl group can be reduced to a phenylthiol group.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as amines or alkoxides can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones

    Reduction: Phenylthiol derivatives

    Substitution: Various substituted piperazine derivatives

Scientific Research Applications

1-(phenylsulfonyl)-4-(3-thienylmethyl)piperazine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a pharmaceutical agent.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(phenylsulfonyl)-4-(3-thienylmethyl)piperazine involves its interaction with specific molecular targets. The phenylsulfonyl group can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The thienylmethyl group can enhance the compound’s binding affinity and specificity. The exact molecular targets and pathways involved depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    1-(phenylsulfonyl)piperazine: Lacks the thienylmethyl group, which may result in different biological activities.

    4-(3-thienylmethyl)piperazine: Lacks the phenylsulfonyl group, which may affect its chemical reactivity and biological properties.

    1-(phenylsulfonyl)-4-methylpiperazine: Similar structure but with a methyl group instead of a thienylmethyl group.

Uniqueness

1-(phenylsulfonyl)-4-(3-thienylmethyl)piperazine is unique due to the presence of both the phenylsulfonyl and thienylmethyl groups. This combination can result in distinct chemical reactivity and biological activities compared to other piperazine derivatives. The thienylmethyl group can enhance the compound’s lipophilicity and membrane permeability, while the phenylsulfonyl group can provide specific interactions with biological targets.

Properties

IUPAC Name

1-(benzenesulfonyl)-4-(thiophen-3-ylmethyl)piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O2S2/c18-21(19,15-4-2-1-3-5-15)17-9-7-16(8-10-17)12-14-6-11-20-13-14/h1-6,11,13H,7-10,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQYCTCGCYNMKNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CSC=C2)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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